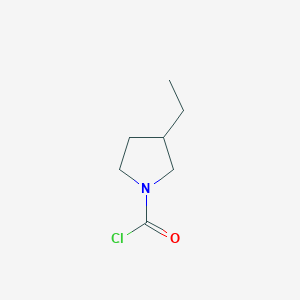

3-Ethylpyrrolidine-1-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various chemical reactions and applications.

Vorbereitungsmethoden

The preparation of 3-ethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-ethylpyrrolidine with phosgene (COCl2) or thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product. The reaction can be represented as follows:

3-Ethylpyrrolidine+Phosgene→3-Ethylpyrrolidine-1-carbonyl chloride+HCl

Analyse Chemischer Reaktionen

3-Ethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethylpyrrolidine and hydrochloric acid.

Reduction: It can be reduced to 3-ethylpyrrolidine using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like triethylamine (TEA) for substitution reactions and acidic or basic conditions for hydrolysis .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Primary Applications:

- Intermediate in Drug Development: 3-Ethylpyrrolidine-1-carbonyl chloride is frequently used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders and other therapeutic areas.

- Synthesis of Chiral Compounds: It plays a crucial role in the synthesis of chiral molecules, which are essential for developing enantiomerically pure drugs. The ability to produce compounds with specific stereochemistry is vital for their efficacy and safety .

Case Studies:

- In a study involving the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, researchers demonstrated that this compound could be synthesized with high yield and purity through a series of reactions starting from glycine ethyl ester . This showcases the utility of this compound as a precursor in creating biologically active molecules.

Structural Characteristics

The structural features of this compound contribute to its reactivity:

- Pyrrolidine Ring: The five-membered ring structure provides a degree of strain that can facilitate nucleophilic attack.

- Carbonyl Chloride Group: This functional group is highly reactive, allowing for various substitution reactions that are essential in organic synthesis.

Synthetic Methods

Several methods exist for synthesizing this compound, including:

- Nucleophilic Substitution Reactions: Utilizing halogenated reagents and amines to form the desired carbonyl chloride.

- Catalytic Methods: Employing transition metal catalysts to enhance reaction efficiency and selectivity .

Comparative Applications

To illustrate the uniqueness of this compound, a comparison with similar compounds can be made:

Wirkmechanismus

The mechanism of action of 3-ethylpyrrolidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

3-Ethylpyrrolidine-1-carbonyl chloride can be compared with other similar compounds such as:

Pyrrolidine-1-carbonyl chloride: Lacks the ethyl group at the 3-position, leading to different reactivity and applications.

3-Methylpyrrolidine-1-carbonyl chloride: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

N-Boc-3-ethylpyrrolidine: A protected form of 3-ethylpyrrolidine used in peptide synthesis.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Biologische Aktivität

3-Ethylpyrrolidine-1-carbonyl chloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an ethyl substituent and a carbonyl chloride functional group. Its molecular formula is C7H12ClNO, and it has a molar mass of approximately 161.63 g/mol. The presence of the carbonyl chloride group makes it a reactive intermediate in various organic synthesis reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrrolidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Pyrrolidine derivative A | S. aureus | 16 µg/mL |

| Pyrrolidine derivative B | P. aeruginosa | 64 µg/mL |

Cytotoxicity Studies

A study conducted on various pyrrolidine derivatives, including this compound, evaluated cytotoxic effects on human cancer cell lines. The findings revealed that while some derivatives showed promising anticancer activity, others exhibited significant cytotoxicity at lower concentrations.

Table 2: Cytotoxicity of Pyrrolidine Derivatives on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| Pyrrolidine derivative A | MCF-7 | 15 |

| Pyrrolidine derivative B | A549 | 30 |

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets, such as enzymes or receptors involved in cell signaling pathways. For example, studies suggest that pyrrolidine derivatives can inhibit certain enzymes linked to cancer progression.

Case Study 1: Anticancer Activity

In a controlled study involving the treatment of human ovarian carcinoma cells with various concentrations of this compound, researchers observed a dose-dependent decrease in cell viability. The compound demonstrated an IC50 value of approximately 25 µM, indicating moderate potency against this cancer cell line.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed using the disc diffusion method to evaluate the efficacy of this compound against common pathogens such as E. coli and S. aureus. Results indicated that the compound exhibited significant inhibitory effects, with zones of inhibition measuring up to 15 mm at higher concentrations.

Eigenschaften

IUPAC Name |

3-ethylpyrrolidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLSSRUKNJWSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.